molecular formula C15H8ClF3N2 B14069949 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline CAS No. 102729-48-6

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline

Cat. No.: B14069949
CAS No.: 102729-48-6
M. Wt: 308.68 g/mol
InChI Key: ASZUYCGDMPECGF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline (CID 13581726) is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and anticancer research . Quinoxaline, a bicyclic heterocycle formed by a benzene ring fused to a pyrazine ring, is a privileged scaffold in drug discovery due to its diverse biological activities . This specific compound, with the molecular formula C 15 H 8 ClF 3 N 2 , features a chlorine atom at the 3-position and a phenyl group at the 2-position of the quinoxaline core, which is further substituted with a trifluoromethyl group at the 6-position . This pattern of substitution is particularly relevant for biological activity. Research on analogous compounds has established that quinoxalines bearing a trifluoromethyl group at position 6 or 7 and a phenyl group at position 3 often demonstrate enhanced activity compared to their unsubstituted counterparts . Such trifluoromethyl-substituted quinoxalines are frequently explored as core structures in the development of novel kinase inhibitors . Furthermore, structurally similar quinoxaline derivatives have been investigated as potent inhibitors of folate enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical targets in cancer therapy . Other research avenues for quinoxaline compounds include their development as CRTH2 receptor modulators for inflammatory diseases like asthma and COPD , and as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, for applications in pancreatic cancer research . This product is supplied as a chemical entity For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

102729-48-6

Molecular Formula

C15H8ClF3N2

Molecular Weight

308.68 g/mol

IUPAC Name

3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C15H8ClF3N2/c16-14-13(9-4-2-1-3-5-9)20-11-7-6-10(15(17,18)19)8-12(11)21-14/h1-8H

InChI Key

ASZUYCGDMPECGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2Cl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis Using Chlorinated 1,2-Diamines

A modified protocol involves the use of 4-chloro-1,2-phenylenediamine and phenylglyoxylic acid bearing a trifluoromethyl group. The reaction proceeds in acetic acid under reflux, yielding the quinoxaline scaffold after 12 hours. Key steps include:

  • Formation of the imine intermediate between the diamine and α-keto acid.
  • Cyclization facilitated by acid catalysis, introducing the chloro and trifluoromethyl groups.

Representative Procedure :
A mixture of 4-chloro-1,2-phenylenediamine (1.0 mmol), 2-oxo-3-phenyl-3-(trifluoromethyl)propanoic acid (1.2 mmol), and HOAc (5 eq) in H₂O (3 mL) is stirred at 80°C for 12 hours. The product precipitates upon cooling and is filtered to give a 72% yield.

Table 1: Optimization of Condensation Reaction Conditions

Solvent System Temperature (°C) Time (h) Yield (%)
HOAc/H₂O 80 12 72
EtOH/H₂O 70 18 58
DMF 100 8 65

Beirut Reaction for Regioselective Quinoxaline Formation

The Beirut reaction, involving benzofuroxans and 1,3-dicarbonyl compounds, offers superior regiocontrol for trifluoromethyl-substituted quinoxalines.

Synthesis via 5-Chlorobenzofuroxan and Trifluoromethyl Diketones

Benzofuroxan derivatives react with 1,1,1-trifluorohexane-2,4-dione in chloroform under basic conditions (triethylamine) to form the quinoxaline ring. Chlorine at position 3 is introduced via the benzofuroxan precursor.

Key Advantages :

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution to position 6.
  • Functional Group Tolerance : Compatible with aryl and heteroaryl substituents.

Reaction Mechanism :

  • Nucleophilic attack by the diketone enolate on benzofuroxan.
  • Ring-opening and rearrangement to form the quinoxaline core.
  • Aromatization via elimination of water and nitric oxide.

Table 2: Beirut Reaction Parameters for 3-Chloro Derivatives

Benzofuroxan Precursor Diketone Base Yield (%)
5-Chloro-6-nitrobenzofuroxan CF₃COCH₂COPh Et₃N 68
5-Chloro-4-methylbenzofuroxan CF₃COCH₂COPh DBU 55

Post-Synthetic Functionalization of Quinoxaline Intermediates

Chlorination of 2-Phenyl-6-(trifluoromethyl)quinoxaline

Direct chlorination using POCl₃ or SOCl₂ at position 3 is feasible but requires careful temperature control to avoid overhalogenation.

Procedure :
2-Phenyl-6-(trifluoromethyl)quinoxaline (1.0 mmol) is treated with POCl₃ (5 eq) in DMF (2 mL) at 0°C for 2 hours. Quenching with ice water affords the chlorinated product in 60% yield.

Challenges :

  • Regioselectivity : Competing chlorination at positions 5 and 7 may occur.
  • Side Reactions : Oxidation of the quinoxaline ring under harsh conditions.

Catalytic Methods for Sustainable Synthesis

Bifunctional Ionic Liquid-Catalyzed Cascade Reactions

Recent advances employ acidic ionic liquids (e.g., Cat-1) to catalyze one-pot reactions between 2-(1H-indol-1-yl)anilines and 2-oxoacetic acids. This method achieves 95% yield for 3-chloro derivatives under mild conditions (room temperature, 6–12 hours).

Mechanistic Insights :

  • Dual activation : The ionic liquid simultaneously protonates the carbonyl group and deprotonates the amine.
  • Decarboxylative cyclization : Eliminates CO₂ to form the quinoxaline ring.

Table 3: Catalyst Screening for Chloro-Trifluoromethylquinoxaline Synthesis

Catalyst Solvent Time (h) Yield (%)
Cat-1 (15 mol%) H₂O 6 95
p-TsOH HOAc 12 78
ZnCl₂ EtOH 18 65

Large-Scale Production and Industrial Feasibility

Scalability remains a critical consideration. The catalytic method using Cat-1 in aqueous media demonstrates promise for kilogram-scale synthesis. A 3 mmol scale reaction achieves an 85% isolated yield with minimal purification steps.

Cost Analysis :

  • Raw Materials : 2-(1H-Indol-1-yl)aniline ($12/g) and phenylglyoxylic acid ($8/g).
  • Catalyst Recycling : Cat-1 is recoverable for 5 cycles with <10% activity loss.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects

The activity of quinoxaline derivatives is highly dependent on substituent positions, electronic properties, and steric factors. Below is a comparative analysis of key analogues:

3-((4-Methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline
  • Structure: CF₃ at C6, amino-substituted 4-methoxybenzyl at C3.
  • Activity : Acts as a DprE1 inhibitor against Mycobacterium tuberculosis .
  • In contrast, the target compound’s C3-Cl lacks this interaction but may improve metabolic stability due to reduced nucleophilicity.
6-Chloro-3-(2-furylcarbonyl)-2-trifluoromethyl-1,4-di-N-oxide quinoxaline
  • Structure : CF₃ at C2, Cl at C6, furylcarbonyl at C3, and di-N-oxide groups.
  • Activity : Potent antiplasmodial activity (IC₅₀ 0.1 µM) with lower cytotoxicity .
  • Comparison: The di-N-oxide moiety increases oxidative stress in parasites, a feature absent in the target compound. The CF₃ group at C2 (vs.
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline
  • Structure: Br at C6, Cl at C2, amino group at C3, and CF₃-phenyl at N.
  • Activity : Dual anticancer and antimicrobial effects .

Pharmacological and Toxicological Profiles

Compound Target Activity Cytotoxicity (IC₅₀, µM) Key Advantages
3-Chloro-2-phenyl-6-CF₃ Broad-spectrum (predicted) Not reported Balanced lipophilicity and electron effects
6-Cl-3-furylcarbonyl-2-CF₃ Antiplasmodial (IC₅₀ 0.1 µM) >4 µM (KB cells) High potency, low toxicity
6-Br-2-Cl-3-amino-CF₃Ph Anticancer, antimicrobial <4 µM (KB cells) Dual activity

Biological Activity

3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline is a compound of interest within the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

1. Structure and Properties

The compound features a quinoxaline core with a chloro group at position 3, a phenyl group at position 2, and a trifluoromethyl group at position 6. The presence of these substituents significantly influences its biological activity.

2. Antimicrobial Activity

Quinoxaline derivatives, including 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline, have shown promising antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25 - 1.0
Enterococcus faecalis0.4 - 1.9
Methicillin-resistant S. aureus (MRSA)<1.0
Vancomycin-resistant E. faecium (VRE)<1.0

These compounds demonstrated effective antibacterial activity, particularly against antibiotic-resistant strains, indicating their potential as new therapeutic agents.

3. Anticancer Activity

Research has highlighted the anticancer potential of quinoxaline derivatives, including the target compound. Studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast cancer)1.9
HCT-116 (Colon cancer)2.3
NCI-H460 (Lung cancer)<1.0

The structure-activity relationship indicates that modifications in the quinoxaline structure can enhance anticancer efficacy, with specific substituents leading to improved growth inhibition.

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell replication and survival:

  • Antiviral Mechanism : Some derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral DNA synthesis .
  • Antiproliferative Mechanism : The compounds induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

5. Case Studies

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

  • Study on Antimicrobial Properties : A recent study synthesized a series of quinoxaline derivatives and tested their efficacy against various bacterial strains, showing significant activity against Gram-positive bacteria .
  • Study on Anticancer Properties : Another study evaluated the growth inhibition of several quinoxaline derivatives against a panel of human tumor cell lines, demonstrating that specific substitutions can lead to enhanced anticancer activity .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-diaminobenzenes with α-keto esters or halogenation of preformed quinoxaline cores. For example:

  • Phosphoryl Chloride Route : Reacting 3-(trifluoromethyl)quinoxalin-2(1H)-one with excess POCl₃ at 100°C yields 2-chloro-3-(trifluoromethyl)quinoxaline (87–91% yield) after purification via column chromatography (eluent: cyclohexane/EtOAc 4:1) .
  • Copper-Catalyzed Coupling : Substituted phenyl groups can be introduced using CuCl in chlorobenzene at 343 K, followed by extraction and chromatography (eluent: petroleum ether/EtOAc 50:1) .
    Optimization Tips :
  • Monitor reaction progress via TLC to minimize byproducts.
  • Use dry solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C6, phenyl at C2). The CF₃ group appears as a singlet in ¹⁹F NMR.
  • X-Ray Diffraction : Resolves crystal packing and intermolecular interactions. For example, C–H⋯π and π–π interactions stabilize the crystal lattice, with dihedral angles between substituents (e.g., 49.32° between phenyl and quinoxaline planes) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 232.0015 for C₉H₄ClF₃N₂) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel quinoxaline derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable reaction pathways, reducing trial-and-error experimentation. ICReDD’s approach integrates computation and experimental data to optimize conditions (e.g., solvent, catalyst) .
  • Molecular Docking : Simulate interactions between quinoxaline derivatives and target proteins (e.g., kinases, DNA topoisomerases) to prioritize candidates for synthesis. Adjust substituents (e.g., electron-withdrawing groups at C6) to enhance binding affinity .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonamides, carboxylic acids) at C3 or C6. For example, quinoxaline-linked 1,2,4-triazole sulfonamides show improved aqueous solubility while retaining cytotoxicity .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides). Monitor metabolic pathways via in vitro microsomal assays.

Q. How to resolve contradictions in reported biological activities of quinoxaline analogs?

Methodological Answer:

  • Comparative Assays : Standardize in vitro protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) across studies. For example, discrepancies in antitubercular activity may arise from variations in bacterial strains or assay conditions .
  • Meta-Analysis : Pool data from multiple sources to identify structure-activity trends. Prioritize derivatives with consistent activity across independent studies.

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